molecular formula C17H17ClN4O3S2 B2880000 (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide CAS No. 941938-23-4

(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2880000
CAS No.: 941938-23-4
M. Wt: 424.92
InChI Key: AVMUXYZYGHXOBN-HEHNFIMWSA-N
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Description

(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group, a thiazole ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Hydrazone Formation: The thiazole derivative is then reacted with hydrazine to form the hydrazone linkage.

    Sulfonamide Formation: The final step involves the reaction of the hydrazone-thiazole intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and sensors.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and sulfonamide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Tiazofurin: An anticancer agent with a thiazole moiety.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

Uniqueness

What sets (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S2/c1-22-14-4-2-3-5-15(14)26-17(22)21-20-16(23)10-11-19-27(24,25)13-8-6-12(18)7-9-13/h2-9,19H,10-11H2,1H3,(H,20,23)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUXYZYGHXOBN-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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